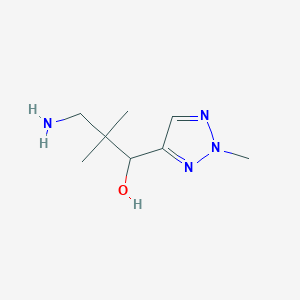

3-Amino-2,2-dimethyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol

Description

This compound features a propan-1-ol backbone substituted at position 1 with a 2-methyl-2H-1,2,3-triazol-4-yl group and at position 2 with amino and dimethyl groups. While direct synthetic or spectroscopic data for this compound are absent in the provided evidence, its analogs (e.g., triazole- and imidazole-linked propanols) offer insights into its physicochemical and functional properties .

Properties

Molecular Formula |

C8H16N4O |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

3-amino-2,2-dimethyl-1-(2-methyltriazol-4-yl)propan-1-ol |

InChI |

InChI=1S/C8H16N4O/c1-8(2,5-9)7(13)6-4-10-12(3)11-6/h4,7,13H,5,9H2,1-3H3 |

InChI Key |

IHJJBLZJXICLNM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)C(C1=NN(N=C1)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol typically involves multiple stepsThe reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dihydrotriazole derivatives.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analog 1: 3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol (1b2b)

- Structure: A simpler triazole-propanol derivative with a hydroxymethyl substituent on the triazole ring.

- Key Data: Molecular weight: 157.17 g/mol (vs. ~183.23 g/mol for the target compound). Physical state: Viscous colorless oil (unlike the target compound, which likely exhibits higher crystallinity due to amino/dimethyl groups). IR: Broad O-H stretch at 3382 cm⁻¹ and triazole C-N stretches at 1658 cm⁻¹ .

Structural Analog 2: 3-Amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol

- Structure : Replaces the triazole with an imidazole ring.

- Key Data: Heterocycle: Imidazole (aromatic, less electronegative than triazole). Functional groups: Retains amino and dimethyl groups, enhancing similarity in polarity .

- Divergence : Imidazole’s lower electronegativity may reduce metabolic stability compared to triazole-containing analogs.

Structural Analog 3: Imatinib-Inspired Triazole Derivatives

- Example: 3-(1-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-1H-1,2,3-triazol-4-yl)propan-1-ol (1b).

- Key Data :

- Divergence : Bulky aromatic substituents likely enhance kinase-targeting activity but reduce solubility compared to the target compound.

Table 1: Comparative Analysis of Key Compounds

| Compound Name | Molecular Weight (g/mol) | Heterocycle | Key Substituents | Physical State | IR O-H Stretch (cm⁻¹) |

|---|---|---|---|---|---|

| Target Compound | ~183.23 | 1,2,3-Triazole | 2-Methyl, amino, dimethyl | Likely solid | ~3400 (estimated) |

| 3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol | 157.17 | 1,2,3-Triazole | Hydroxymethyl | Colorless oil | 3382 |

| Imidazole Analog (Ref: 10-F746153) | ~183.23 | Imidazole | 1-Methyl, amino, dimethyl | Not reported | N/A |

| Imatinib-Inspired Derivative (1b) | ~400 | 1,2,3-Triazole | Pyrimidine/pyridine | White solid | 3401 |

Mechanistic and Functional Insights

- Triazole vs. Imidazole : Triazoles exhibit stronger hydrogen-bonding capacity and metabolic resistance due to higher electronegativity, making them preferable in drug design for stability .

- Amino/Dimethyl Groups: These groups in the target compound likely enhance solubility in polar solvents and influence intermolecular interactions (e.g., crystal packing) compared to simpler analogs like 1b2b .

- Synthetic Challenges : Bulky substituents (e.g., pyrimidine in 1b) complicate synthesis, whereas the target compound’s simpler structure may allow higher yields under standard conditions .

Research Implications

The target compound’s balanced combination of hydrogen-bonding groups (amino, hydroxyl) and steric protection (dimethyl, triazole) positions it as a promising scaffold for bioactive molecules. Further studies should prioritize crystallographic analysis (using tools like SHELXL ) and comparative pharmacokinetic profiling against imidazole and pyrazole analogs.

Biological Activity

3-Amino-2,2-dimethyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula: CHNO, with a molecular weight of 184.24 g/mol. Its structure includes a triazole moiety, which is known for various bioactive properties.

Biological Activity Overview

Research indicates that compounds containing triazole structures often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

- Mechanism of Action : Triazole derivatives are noted for their ability to inhibit angiogenesis—the formation of new blood vessels that support tumor growth. This dual action against both tumor proliferation and angiogenesis enhances their anticancer efficacy .

-

Case Studies :

- A study evaluating various triazole derivatives demonstrated that modifications at the 3-position significantly impacted antiproliferative activity against cancer cell lines. The presence of aryl groups in the structure was associated with increased potency .

- Specifically, 3-amino derivatives showed promising results in inhibiting endothelial cell proliferation, suggesting potential applications in cancer therapy .

Antimicrobial Activity

The compound's triazole component may also confer antimicrobial properties. Triazoles have been shown to inhibit the growth of various pathogens by disrupting cellular processes.

- In Vitro Studies : In vitro testing against bacterial strains indicated that certain triazole derivatives exhibited significant activity against resistant strains of bacteria (ESKAPE pathogens), highlighting their potential as antimicrobial agents .

Data Table: Summary of Biological Activities

Mechanisms Underlying Biological Activities

The biological activities associated with 3-amino-2,2-dimethyl-1-(2-methyl-2H-1,2,3-triazol-4-yl)propan-1-ol can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Triazole compounds often act as enzyme inhibitors, which can disrupt critical metabolic pathways in both cancerous and microbial cells.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) .

- Angiogenesis Inhibition : By targeting vascular endothelial growth factor (VEGF) pathways, triazole derivatives can prevent the formation of new blood vessels necessary for tumor growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.